Enhanced Lipophilicity from 3-(4-Methylbenzyl) Substitution
The target compound exhibits substantially higher computed lipophilicity (XLogP3 = 3.0) compared to the commercially prevalent building block N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3), which has experimental logP values ranging from 0.10 to 0.23 [1]. This ~2.8 log unit increase, driven by the 3-(4-methylbenzyl) substituent, moves the compound into a lipophilicity range associated with improved passive membrane permeability and is consistent with ranges observed for orally bioavailable clinical candidates .
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3): Experimental ACD/LogP = 0.10; XLogP3 = 0.8; LogP = 0.23 (see sources [1]) |
| Quantified Difference | ΔlogP ≈ +2.7 to +2.9 units higher than comparator |
| Conditions | Computed XLogP3 values from PubChem (2021.05.07 release) for target compound; experimental logP values from ChemSpider and ChemSrc for comparator |
Why This Matters
Procurement teams selecting building blocks for CNS or intracellular target programs should prioritize this compound over the baseline N-cyclopropyl analog when higher membrane permeability is required, as the ~2.8 log unit increase in lipophilicity is well within the optimal range (logP 2–5) for passive diffusion across lipid bilayers.
- [1] PubChem Compound Summary for CID 71634426. XLogP3 = 3.0, computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
